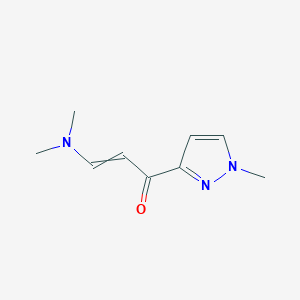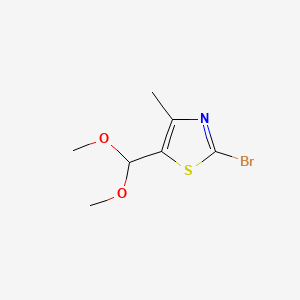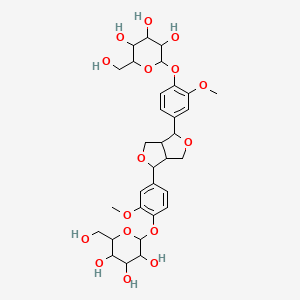
N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a cycloheptyl group, a 2-methylphenyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine under controlled conditions.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction using cycloheptyl halide.
Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Incorporation of the Phenylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other sulfonyl glycinamides, such as:
- N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide
- N-cycloheptyl-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)valinamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Eigenschaften
Molekularformel |
C22H28N2O3S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-cycloheptylacetamide |
InChI |
InChI=1S/C22H28N2O3S/c1-18-11-9-10-16-21(18)24(28(26,27)20-14-7-4-8-15-20)17-22(25)23-19-12-5-2-3-6-13-19/h4,7-11,14-16,19H,2-3,5-6,12-13,17H2,1H3,(H,23,25) |
InChI-Schlüssel |
FYHZMCKABKPMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12462268.png)
![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)
-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)

![5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B12462287.png)
![1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462292.png)
![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)


